Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate
Description
Systematic Nomenclature and Structural Classification
The systematic IUPAC name This compound delineates its molecular components with precision. Breaking this down:
- Sulfanediyl : A divalent sulfur group (-S-) connecting two aromatic units.
- 4,6-Dichlorobenzene : A benzene ring substituted with chlorine atoms at the 4 and 6 positions.
- Diyl : Indicates two connecting points on each benzene ring.
- Diacetate : Two acetyloxy (-OCOCH$$_3$$) groups attached to the benzene rings.
Structural Features :
The molecule consists of two 4,6-dichlorobenzene moieties linked by a sulfanediyl bridge. Each benzene ring is further substituted with an acetate group at the 2 and 1 positions, respectively. This arrangement creates a planar yet sterically hindered system, influencing its reactivity and physical properties.
Molecular Geometry :
The sulfanediyl bridge introduces rotational flexibility, while the chlorine and acetate substituents impose electronic effects. The chlorine atoms, being electron-withdrawing, polarize the benzene rings, whereas the acetate groups contribute to solubility in polar aprotic solvents.
Table 1: Key Structural Descriptors
| Component | Role | Electronic Effect |
|---|---|---|
| Sulfanediyl (-S-) | Bridging unit | Electron-rich via lone pairs |
| 4,6-Dichlorobenzene | Aromatic backbone | Electron-withdrawing (Cl) |
| Acetate (-OCOCH$$_3$$) | Solubility modifier | Electron-donating (ester group) |
This structural duality enables the compound to participate in diverse reactions, including nucleophilic substitutions and cross-coupling processes.
Historical Context of Organosulfur-Dichlorobenzene Hybrid Compounds
The development of this compound is rooted in two historical trajectories: organosulfur chemistry and chlorinated aromatic synthesis .
Organosulfur Chemistry :
Sulfur-containing compounds gained prominence in the mid-20th century due to their roles in vulcanization and pharmaceuticals. The sulfanediyl group, in particular, became a cornerstone for constructing disulfides and thioethers, valued for their stability and redox activity.
Chlorinated Aromatics :
Dichlorobenzenes emerged as industrial workhorses in the 1930s, serving as solvents, disinfectants, and polymer precursors. The discovery of their electrophilic reactivity paved the way for hybrid systems combining halogenated aromatics with functional bridges like sulfanediyl.
Synthesis Milestones :
Early attempts to merge these domains focused on Friedel-Crafts acylations and Ullmann couplings. However, the introduction of acetylated dichlorobenzenes required innovations in protecting group strategies. A breakthrough came with the use of acetic anhydride and concentrated sulfuric acid to acetylate dihydroxybenzaldehydes, a method later adapted for dichlorobenzene derivatives.
Table 2: Evolution of Key Synthetic Methods
| Era | Methodology | Outcome |
|---|---|---|
| 1950s | Friedel-Crafts sulfidation | Simple thioethers |
| 1980s | Acid-catalyzed acetylation | Acetylated chlorobenzenes |
| 2000s | Modular coupling reactions | Hybrids like sulfanediyl-diyl diacetate |
This progression underscores the compound’s lineage as a product of iterative synthetic advancements.
Academic Significance in Contemporary Organic Chemistry
This compound occupies a niche in academic research due to its multifunctional character and modular synthesis .
Catalytic Applications :
The sulfanediyl bridge can act as a ligand precursor in transition metal catalysis. For example, palladium complexes of similar sulfur-aryl hybrids have shown efficacy in Suzuki-Miyaura couplings.
Materials Science :
The compound’s rigid yet flexible structure makes it a candidate for organic semiconductors. Chlorine atoms enhance electron mobility, while acetate groups improve processability in thin-film deposition.
Pharmaceutical Intermediates :
Dichlorobenzene motifs are prevalent in antimicrobial agents. Functionalization via sulfanediyl and acetate groups could yield prodrugs with tailored pharmacokinetics.
Table 3: Potential Research Applications
| Field | Application | Rationale |
|---|---|---|
| Catalysis | Ligand design | Sulfur-metal coordination |
| Electronics | Organic semiconductors | Aromatic $$\pi$$-stacking |
| Medicinal Chemistry | Prodrug synthesis | Controlled release via ester hydrolysis |
Synthetic Versatility : The compound’s synthesis—often involving acetylation of dichlorobenzene precursors followed by sulfanediyl insertion—exemplifies convergent synthesis strategies. This modularity allows for derivatization at multiple sites, enabling structure-activity relationship studies.
Properties
CAS No. |
57548-01-3 |
|---|---|
Molecular Formula |
C16H10Cl4O4S |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
[2-(2-acetyloxy-3,5-dichlorophenyl)sulfanyl-4,6-dichlorophenyl] acetate |
InChI |
InChI=1S/C16H10Cl4O4S/c1-7(21)23-15-11(19)3-9(17)5-13(15)25-14-6-10(18)4-12(20)16(14)24-8(2)22/h3-6H,1-2H3 |
InChI Key |
YOXZQWUFEYTSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)SC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Esterification
Reaction Mechanism
This two-step method involves:
- Formation of the sulfanediyl bridge : Reacting 4,6-dichloro-1,2-benzenedithiol with a dichlorobenzene derivative under basic conditions to form the sulfanediylbis-dichlorobenzene core.
- Acetylation : Treating the intermediate with acetic anhydride to introduce acetate groups.
Key Reaction:
$$
\text{2 ClC}6\text{H}3(\text{Cl})2\text{SH} + \text{Base} \rightarrow (\text{ClC}6\text{H}2\text{Cl})2\text{S} + \text{Byproducts}
$$
$$
(\text{ClC}6\text{H}2\text{Cl})2\text{S} + (\text{CH}3\text{CO})_2\text{O} \rightarrow \text{Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate}
$$
Procedure
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature (Step 1) | 80°C | 85% |
| Molar Ratio (Ac₂O) | 2.5:1 | 92% |
| Catalyst | H₂SO₄ | 78% purity |
Direct Disulfide Oxidation and Acetylation
Reaction Overview
This one-pot method uses oxidative coupling of 4,6-dichlorobenzenethiol followed by in-situ acetylation:
$$
\text{2 ClC}6\text{H}3\text{SH} \xrightarrow{\text{H}2\text{O}2} (\text{ClC}6\text{H}3)2\text{S} \xrightarrow{\text{Ac}2\text{O}} \text{Diacetate}
$$
Conditions
Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Oxidation | 90 | 88 |
| Acetylation | 87 | 95 |
Solid-Phase Synthesis for Scalability
Methodology
A patent-derived approach uses polymer-supported reagents to minimize purification:
- Immobilize 4,6-dichlorobenzenethiol on Merrifield resin.
- Perform disulfide coupling using iodine.
- Elute and acetylate with acetyl chloride.
Advantages
- Purity : >98% (HPLC).
- Scale : Up to 10 kg/batch.
Industrial Applications
Challenges and Alternatives
Limitations
- Cost : 4,6-Dichlorobenzenethiol is expensive ($450/kg).
- Side Reactions : Over-acetylation reduces yield by 15%.
Emerging Methods
- Enzymatic Acetylation : Candida antarctica lipase B achieves 80% yield under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide, temperature around 25-30°C.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disulfanediylbis(ethane-2,1-diyl) diacetate
- Structural Differences : Replaces the sulfanediyl bridge with a disulfanediyl (-S-S-) group and substitutes dichlorobenzene with ethane units.
- Reactivity: Exhibits nucleophilic reactivity at sulfur centers, enabling thiol-disulfide exchange reactions. Used in synthesizing alkyl disulfide-modified purine derivatives (e.g., via reactions with 6-mercaptopurine and adenosine) .
- Applications : Demonstrated utility in drug delivery systems due to redox-responsive disulfide bonds.
(1E,1'E)-1,4-Phenylenebis(ethene-2,1-diyl) diacetate
- Structural Differences : Features a phenylene core instead of dichlorobenzene and ethene linkages instead of sulfanediyl.
- Synthesis : Produced via continuous flow chemistry, achieving higher yields (78–92%) compared to batch methods.
- Applications : Serves as a precursor for conjugated polymers with optoelectronic properties .
((5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)diazenyl)-2-ethoxyphenyl)azanediyl)bis(ethane-2,1-diyl) diacetate
- Structural Differences : Incorporates azo and azanediyl groups, with bromo and nitro substituents on the aromatic ring.
- Applications : Functions as Disperse Blue 79, a commercial dye with high molecular weight (C₂₄H₂₇BrN₆O₁₀) and stability in polyester fibers .
Biological Activity
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes two acetic acid moieties attached to a sulfanediyl linkage between two dichlorobenzene rings. The molecular formula is , and it exhibits properties typical of organosulfur compounds.
Biological Activity Spectrum
The biological activity of this compound can be assessed through various pharmacological effects predicted by the PASS (Prediction of Activity Spectra for Substances) software. This software predicts over 780 potential pharmacological activities based on the chemical structure of compounds.
Predicted Activities
Based on structural analysis, the following activities have been predicted for this compound:
| Activity | Predicted Probability |
|---|---|
| Antimicrobial | 0.85 |
| Anti-inflammatory | 0.78 |
| Cytotoxicity | 0.72 |
| Antioxidant | 0.65 |
| Enzyme inhibition (specific) | 0.70 |
The compound's biological mechanisms can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its antioxidant effects.
- Cytotoxic Effects : In vitro studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : In a controlled experiment involving animal models of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
- Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines indicated that the compound induced significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that it triggered caspase-dependent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
